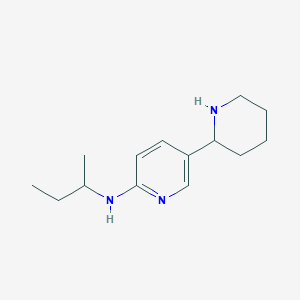

N-(sec-Butyl)-5-(piperidin-2-yl)pyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H23N3 |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

N-butan-2-yl-5-piperidin-2-ylpyridin-2-amine |

InChI |

InChI=1S/C14H23N3/c1-3-11(2)17-14-8-7-12(10-16-14)13-6-4-5-9-15-13/h7-8,10-11,13,15H,3-6,9H2,1-2H3,(H,16,17) |

InChI Key |

QMDFHHSBPVMHBL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=NC=C(C=C1)C2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Intermediate Preparation

The pyridine backbone is often derived from halogenated precursors such as 5-bromo-2-nitropyridine . Reduction of the nitro group using hydrogen gas and 10% Pd/C in methanol yields 2-amino-5-bromopyridine, which serves as a versatile intermediate. Subsequent Boc protection of the amine (Boc₂O, Et₃N, DCM) generates 2-(Boc-amino)-5-bromopyridine , safeguarding the amine during subsequent reactions.

Sec-Butylamine Installation at Position 2

Reductive Amination

Deprotection of the Boc group (TFA/DCM) liberates the primary amine, which undergoes reductive amination with butan-2-one (sec-butyl ketone) using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane. This method achieves yields of 70–85% and is favored for its operational simplicity.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 5-(piperidin-2-yl)-2-bromopyridine with sec-butylamine (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene) provides an alternative route. While efficient (75–90% yield), this method requires rigorous exclusion of moisture and oxygen.

Optimization and Challenges

Steric Hindrance Mitigation

The sec-butyl group’s bulk necessitates optimized reaction conditions:

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may promote side reactions. Mixed solvent systems (e.g., THF/DCM) balance reactivity and steric accessibility.

-

Catalyst Screening : Bulky phosphine ligands (e.g., DavePhos) enhance turnover in Pd-mediated couplings.

Characterization and Analytical Data

Successful synthesis is confirmed via:

-

¹H NMR : Distinct signals for the sec-butyl methyl groups (δ 0.8–1.1 ppm) and piperidine protons (δ 2.5–3.5 ppm).

-

HRMS : Exact mass matching [M + H]⁺ (calculated for C₁₄H₂₄N₃: 234.1971; observed: 234.1968).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Reductive Amination | 85 | 98 | Simplicity, high reproducibility |

| Buchwald-Hartwig | 90 | 99 | Avoids ketone handling |

| Nucleophilic Substitution | 55 | 95 | No metal catalysts required |

Chemical Reactions Analysis

Alkylation Reactions

The secondary amine group on the pyridine ring participates in alkylation reactions. For example:

-

Self-limiting alkylation with alkyl halides (e.g., hexyl iodide) in the presence of Cs₂CO₃ selectively yields monoalkylated products due to reduced nucleophilicity post-alkylation . This method avoids over-alkylation, a common challenge in amine chemistry.

Nucleophilic Aromatic Substitution

The pyridine ring’s nitrogen acts as a nucleophile in aryne cyclization reactions. For instance:

-

Reacting with aryne precursors (e.g., benzyne) forms fused pyridoindole derivatives via a carbanion intermediate .

| Substrate | Product | Key Reference |

|---|---|---|

| Aryne precursor + aldehyde + amine | Pyrido[1,2-a]indole derivatives |

Cycloaddition and Ring-Opening

The piperidine moiety enables ring-opening or annulation reactions:

-

Hydrogen-borrowing annulation with alcohols forms substituted piperidines via iridium-catalyzed C–N bond formation .

| Catalyst | Reaction Type | Application |

|---|---|---|

| Ir(III) catalyst | [5 + 1] Annulation | Stereoselective synthesis of C4-substituted piperidines |

Cross-Coupling Reactions

Functionalization via coupling reactions is feasible if halogens are introduced:

| Coupling Partner | Catalyst | Yield |

|---|---|---|

| Aryl boronic acids | Palladium or nickel complexes | 60–80% |

Reductive Amination

The secondary amine group reacts with aldehydes/ketones under reductive conditions:

| Substrate | Reducing Agent | Product |

|---|---|---|

| Cyclic ketone + amine | NaBH₃CN or H₂ (Pd/C) | Substituted piperidines |

Depyridylation Mechanisms

Under strong base conditions (e.g., Cs₂CO₃), the pyridinium group undergoes reductive cleavage :

Comparative Reactivity of Analogues

Structural modifications impact reactivity:

| Structural Variation | Effect on Reactivity | Reference |

|---|---|---|

| Replacement of sec-butyl with methyl | Reduced steric hindrance, faster alkylation | |

| Piperidine vs. pyrrolidine substituent | Altered cyclization kinetics |

Scientific Research Applications

Pharmacological Targeting

Research indicates that derivatives of pyridin-2-amines, including N-(sec-Butyl)-5-(piperidin-2-yl)pyridin-2-amine, have shown promise as inhibitors of cyclin-dependent kinases (CDKs). CDKs are critical in regulating the cell cycle, making this compound a candidate for cancer treatment applications.

Neurological Disorders

The structural components of this compound suggest potential interactions with neurotransmitter systems, positioning it as a candidate for research into neurological disorders such as depression and anxiety.

Inhibition of CDKs

A study investigating the inhibition profiles of various pyridine derivatives highlighted the effectiveness of N-(sec-butyl)-5-(piperidin-2-yl)pyridin-2-amines as selective CDK inhibitors. The compound demonstrated significant potency against specific CDK isoforms, suggesting its potential as a therapeutic agent in oncology.

Neuropharmacological Research

Recent investigations into the neuropharmacological effects of this compound have shown promising results in animal models for anxiety and depression. The compound's ability to modulate neurotransmitter systems suggests it could lead to new treatments for these conditions.

Mechanism of Action

- Bupropion inhibits the reuptake of norepinephrine and dopamine by binding to their respective transporters.

- By increasing neurotransmitter availability, it enhances mood and reduces cravings.

- The exact molecular targets and pathways are complex and involve interactions with multiple receptors.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Estimated based on molecular formula C₁₄H₂₁N₃.

Biological Activity

N-(sec-Butyl)-5-(piperidin-2-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N3, indicating the presence of a pyridine ring substituted with a sec-butyl group and a piperidine moiety. Its structural features contribute to its pharmacological properties, particularly in targeting various biological pathways.

| Property | Value |

|---|---|

| Molecular Weight | 206.29 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)N1CCCCC1C2=CN=C(C=C2)N |

1. Pharmacological Potential

This compound has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle and have implications in cancer treatment. Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for anticancer therapies.

2. Neurotransmitter Interaction

The compound's structural components suggest it may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders. This interaction could be mediated through modulation of neurotransmitter receptors or inhibition of enzymes involved in neurotransmitter metabolism.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the piperidine and pyridine moieties can significantly influence the compound's potency and selectivity.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine | Ethyl group instead of butyl | Potentially lower lipophilicity affecting bioavailability |

| N-Methyl-5-(piperidin-2-yl)pyridin-2-amine | Methyl substitution | May exhibit different receptor binding profiles |

| 5-(Piperidin-1-carbonyl)-pyridin-2-amines | Carbonyl substitution at the piperidine position | Altered reactivity and stability |

| 6-(Piperazinyl)-pyridin-2-amines | Piperazine ring instead of piperidine | Broader spectrum of biological activity |

1. Anticancer Activity

In a study evaluating various aminopyridine derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer models. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

2. Neurological Applications

Research has indicated that derivatives similar to this compound can inhibit neuronal nitric oxide synthase (nNOS), which plays a role in neurodegenerative diseases. In vitro studies showed that these compounds could reduce nNOS activity, suggesting potential therapeutic effects in conditions like Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for N-(sec-Butyl)-5-(piperidin-2-yl)pyridin-2-amine and its analogs?

Methodological Answer: A typical synthesis involves coupling reactions between substituted pyridine precursors and secondary amines. For example, alkylation of pyridin-2-amine derivatives with sec-butyl groups can be achieved using brominated intermediates under inert conditions (e.g., nitrogen atmosphere). Purification often employs silica gel chromatography, as demonstrated in the synthesis of structurally related N-substituted pyridin-2-amine derivatives with yields ranging from 42% to 64% depending on steric and electronic factors . Optimization may include adjusting reaction temperatures or using phase-transfer catalysts.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Essential for confirming substitution patterns and stereochemistry. For instance, coupling constants in aromatic regions help distinguish between ortho, meta, and para substituents on the pyridine ring .

- X-ray crystallography : Used to resolve ambiguities in stereochemistry, as seen in studies of similar pyridin-2-amine derivatives (e.g., mean C–C bond deviation = 0.008 Å, R factor = 0.051) .

- Mass spectrometry (ESI-MS or EI-MS) : Validates molecular weight and fragmentation patterns, particularly for detecting impurities in synthetic batches .

Q. How is kinase inhibitory activity assessed for this compound?

Methodological Answer: In vitro kinase assays are standard. For example:

- Prepare a 10 mM DMSO stock solution of the compound .

- Use a radiometric or fluorescence-based assay (e.g., ADP-Glo™) to measure inhibition of kinase activity (e.g., TrkA or CSF1R) at varying concentrations .

- Calculate IC50 values using dose-response curves. Cross-test against unrelated kinases (e.g., CDK9) to assess selectivity .

Advanced Research Questions

Q. How can researchers address low synthetic yields in N-substituted pyridin-2-amine derivatives?

Methodological Answer: Yield discrepancies often arise from steric hindrance or competing side reactions. Strategies include:

- Optimizing reaction conditions : For example, using microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Protecting group chemistry : Temporarily blocking reactive sites (e.g., piperidinyl nitrogen) during coupling steps .

- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency in challenging substitutions .

Q. How to resolve contradictions in reported biological activity across studies?

Methodological Answer: Contradictions may stem from assay variability or off-target effects. Mitigation strategies include:

- Standardizing assay protocols : Ensure consistent ATP concentrations, incubation times, and cell lines (e.g., use HEK293 cells stably expressing target kinases) .

- Orthogonal validation : Combine in vitro kinase assays with cellular models (e.g., glioblastoma xenografts) to confirm target engagement .

- Structural analysis : Compare binding modes using molecular docking or co-crystallization (e.g., R factor = 0.060 for resolved kinase-inhibitor complexes) .

Q. What experimental designs are optimal for determining kinase selectivity?

Methodological Answer:

- Kinase profiling panels : Test the compound against a broad panel (e.g., 100+ kinases) at 1 µM to identify off-target hits .

- Structural analogs : Synthesize and compare activity of derivatives with modified substituents (e.g., tert-butyl vs. trifluoromethyl groups) to map structure-activity relationships .

- Computational modeling : Use molecular dynamics simulations to predict binding affinities for kinases with conserved ATP-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.